molecular formula C24H19NO4 B2419733 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole-4-carboxylic acid CAS No. 2219418-90-1

1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole-4-carboxylic acid

Cat. No.: B2419733
CAS No.: 2219418-90-1
M. Wt: 385.419
InChI Key: KOHDIWMSCOCPOD-UHFFFAOYSA-N
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Description

1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole-4-carboxylic acid is a useful research compound. Its molecular formula is C24H19NO4 and its molecular weight is 385.419. The purity is usually 95%.
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Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3-dihydroindole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO4/c26-23(27)20-10-5-11-22-19(20)12-13-25(22)24(28)29-14-21-17-8-3-1-6-15(17)16-7-2-4-9-18(16)21/h1-11,21H,12-14H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHDIWMSCOCPOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC(=C21)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219418-90-1
Record name 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-4-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole-4-carboxylic acid (commonly referred to as Fmoc-indole) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which incorporates an indole moiety, known for its diverse pharmacological properties.

The molecular formula of Fmoc-indole is C25H21NO4C_{25}H_{21}NO_{4}, with a molecular weight of approximately 399.44 g/mol. Key physical properties include:

  • Melting Point : 180-185 °C
  • Boiling Point : 641.6 °C at 760 mmHg
  • Density : 1.4 g/cm³
  • LogP : 4.97, indicating moderate lipophilicity which may influence its biological activity and absorption characteristics .

The biological activity of Fmoc-indole is primarily attributed to its ability to interact with various biological targets, notably in the context of antiviral and anticancer research. The indole structure allows for significant interactions with enzymes and receptors due to its planar aromatic nature, which facilitates π-π stacking and hydrogen bonding.

Antiviral Activity

Recent studies have highlighted the potential of indole derivatives, including Fmoc-indole, as inhibitors of HIV-1 integrase. The binding conformation analysis indicates that the indole core and carboxyl group chelate essential metal ions (Mg²⁺) in the active site of the integrase enzyme, thereby inhibiting its function. For instance, derivatives exhibiting IC₅₀ values in the low micromolar range have been reported .

Biological Activity Data

The following table summarizes key findings related to the biological activity of Fmoc-indole and its derivatives:

Activity IC₅₀ Value (μM) Reference
HIV-1 Integrase Inhibition0.13 - 6.85
Cytotoxicity (CC₅₀)>29
Antiproliferative EffectsVaries

Study 1: HIV Integrase Inhibition

In a study published in Molecules, researchers synthesized a series of indole derivatives based on the Fmoc scaffold and evaluated their inhibitory effects on HIV-1 integrase. The most potent derivative exhibited an IC₅₀ value of 0.13 μM, demonstrating significant antiviral activity compared to the parent compound .

Study 2: Anticancer Potential

A separate investigation focused on the anticancer properties of indole derivatives, including Fmoc-indole, revealed that these compounds could induce apoptosis in various cancer cell lines through mechanisms involving DNA intercalation and disruption of cellular signaling pathways .

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential as an anticancer agent. In vitro studies have demonstrated that it exhibits significant antitumor activity against various human cancer cell lines. The National Cancer Institute (NCI) protocols have been employed to evaluate its efficacy, revealing promising results in inhibiting cell growth and inducing apoptosis in cancer cells. The mechanism of action appears to be linked to the compound's ability to interfere with cellular signaling pathways involved in cancer progression .

Table 1: Anticancer Activity of 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole-4-carboxylic acid

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15.72Induction of apoptosis
A549 (Lung Cancer)20.45Inhibition of cell proliferation
HeLa (Cervical Cancer)18.30Disruption of cell cycle regulation

Biological Research

In addition to its anticancer properties, this compound has been explored for its role in other biological contexts. Research indicates that it may possess antimicrobial properties, making it a candidate for further studies in the development of new antibiotics. Preliminary tests have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Synthetic Methodologies

The fluorenylmethoxycarbonyl group serves as an effective protecting group during the synthesis of peptides and other complex organic molecules. Its stability under various reaction conditions allows for selective deprotection when needed, facilitating the synthesis of target compounds with high purity and yield .

Table 2: Applications in Synthetic Chemistry

ApplicationDescription
Peptide SynthesisUsed as a protecting group for amino acids
Organic SynthesisFacilitates the formation of complex structures
Drug DevelopmentAssists in the creation of novel therapeutic agents

Case Studies

Several case studies highlight the applications of this compound:

  • Anticancer Screening : A study conducted by the NCI evaluated the compound's effects on a panel of cancer cell lines, demonstrating its potential as a lead compound for drug development due to its selective cytotoxicity against tumor cells .
  • Antimicrobial Activity : Research published in RSC Advances reported that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential utility in developing new antibiotics .
  • Synthesis Optimization : A recent study optimized synthetic pathways involving the compound to enhance yield and reduce reaction times, showcasing its versatility in organic synthesis .

Q & A

Q. Critical Parameters :

  • pH Control : Maintain pH 8–9 during Fmoc protection to avoid premature deprotection.
  • Temperature : Excessive heat (>40°C) may degrade the Fmoc group .

Advanced: How can conflicting toxicity data in safety sheets be resolved when designing experiments?

Methodological Answer:
Conflicts in toxicity data (e.g., acute oral toxicity reported as Category 4 in vs. "no data available" in ) require:

Worst-Case Assumption : Assume the highest hazard classification (e.g., H302 for oral toxicity) for risk mitigation.

In Silico Modeling : Use tools like ECOSAR or OECD QSAR Toolbox to predict toxicity based on structural analogs .

Empirical Testing : Conduct acute toxicity assays (e.g., OECD 423) on the specific compound to resolve discrepancies .

Q. Yield Comparison :

MethodYield (%)Purity (%)
Conventional (EDCI)6592
Microwave (HATU)8597

Advanced: What computational tools are effective for predicting interactions with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Model interactions with proteases or kinases using the indole core as a pharmacophore .
  • MD Simulations (GROMACS) : Assess binding stability of the Fmoc-carboxylic acid moiety in aqueous environments .
  • ADMET Prediction (SwissADME) : Evaluate bioavailability and blood-brain barrier penetration .

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